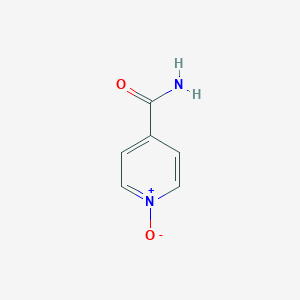

Isonicotinamide 1-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-oxidopyridin-1-ium-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(9)5-1-3-8(10)4-2-5/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUWTGHVOISMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C(=O)N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191881 | |

| Record name | Isonicotinamide 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38557-82-3 | |

| Record name | 4-Pyridinecarboxamide, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38557-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 38557-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isonicotinamide 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonicotinamide 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isonicotinamide oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF3ASU7ZUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isonicotinamide 1-oxide: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, synthesis, and potential biological activities of Isonicotinamide 1-oxide, providing a foundational resource for scientific investigation and drug development.

Abstract

This compound, the N-oxidized derivative of isonicotinamide, is a heterocyclic compound with potential for significant biological activity. While direct research on this specific molecule is nascent, this technical guide synthesizes the available information on its chemical characteristics and provides a detailed, adaptable protocol for its synthesis. Drawing on evidence from its parent compound, isonicotinamide, and its structural isomer, nicotinamide 1-oxide, this document explores the potential anti-inflammatory and antinociceptive properties of this compound. A hypothesized mechanism of action involving the Sirtuin-1/NF-κB signaling pathway is presented, offering a compelling rationale for further investigation. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this intriguing molecule.

Chemical Properties and Data

This compound is a pyridinecarboxamide derivative. A summary of its key chemical identifiers and physicochemical properties is provided in Table 1 for easy reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 1-oxidopyridin-1-ium-4-carboxamide[1] |

| Synonyms | 4-Pyridinecarboxamide 1-Oxide, Isonicotinamide N-oxide[1] |

| CAS Number | 38557-82-3[1] |

| Molecular Formula | C₆H₆N₂O₂[1] |

| Molecular Weight | 138.12 g/mol [1] |

| Canonical SMILES | C1=CN(C=C1C(=O)N)=O |

| Physical Description | Solid (predicted) |

| Melting Point | Not available in literature |

| Boiling Point | Not available in literature |

| Solubility | Not available in literature |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, a robust synthesis can be achieved by adapting the well-established protocol for its isomer, Nicotinamide-1-oxide, which involves the N-oxidation of the pyridine ring.

Experimental Protocol: N-Oxidation of Isonicotinamide

This protocol outlines the synthesis of this compound from isonicotinamide using hydrogen peroxide as the oxidizing agent in a glacial acetic acid medium.

Materials:

-

Isonicotinamide

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide solution

-

Ethanol (95%)

-

Acetone

-

Diethyl ether

-

Round-bottom flask (2 L) with ground-glass joint

-

Heating mantle or steam bath

-

Air condenser

-

Rotary evaporator

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolution of Starting Material: In a 2-liter round-bottomed flask, combine 100 g of powdered isonicotinamide with 1 liter of glacial acetic acid. Warm the mixture on a steam bath with occasional swirling until a clear solution is obtained.

-

Addition of Oxidizing Agent: To the warm solution, carefully add 160 ml of cold 30% hydrogen peroxide.

-

Reaction: Attach an air condenser to the flask and heat the reaction mixture on a steam bath for 3.5 to 4 hours.

-

Work-up and Isolation: a. Distill the reaction mixture under reduced pressure (approximately 80-100 mm Hg). b. After distilling off 600-700 ml of acetic acid, dilute the remaining mixture with 150-200 ml of distilled water and continue the distillation. The product may begin to crystallize at this stage. c. Continue the distillation, reducing the pressure to about 20 mm Hg towards the end, until the residue is nearly dry.

-

Purification: a. Transfer the solid product to a 1-liter Erlenmeyer flask. Use a small amount of distilled water to rinse the reaction flask and add this to the Erlenmeyer flask. b. Add the minimum amount of boiling water required to dissolve the solid. c. Remove the flask from the heat and add 50 ml of ethanol. d. Allow the solution to cool slowly to room temperature, and then cool to 5°C in an ice bath to maximize crystallization.

-

Final Product Collection: a. Collect the crystalline product by filtration using a Buchner funnel. b. Wash the crystals sequentially with cold ethanol, acetone, and finally, diethyl ether. c. Dry the purified this compound in a vacuum oven.

Synthesis Workflow Diagram

Potential Biological Activities and Mechanism of Action

While direct biological studies on this compound are limited, research on its parent compound and structural isomer provides a strong basis for predicting its pharmacological profile.

Anti-inflammatory and Antinociceptive Potential

Studies on isonicotinamide have demonstrated its potential as an anti-inflammatory and antinociceptive agent. This suggests that this compound may exhibit similar or enhanced activities.

Table 2: Biological Activities of the Parent Compound, Isonicotinamide

| Activity | Experimental Model | Species | Dosing | Observed Effect | Reference |

| Antinociceptive | Formalin-induced pain | Mice | 500 & 1000 mg/kg (oral) | Significant inhibition of the inflammatory phase of nociception. | [2] |

| Anti-inflammatory | Carrageenan-induced paw edema | Mice | 500 & 1000 mg/kg (oral) | Reduction in paw edema, indicating anti-inflammatory action. | [2] |

Hypothesized Anti-inflammatory Signaling Pathway

Research on Nicotinamide n-oxide (NAMO), the isomer of this compound, has revealed a potent anti-inflammatory mechanism in microglia. NAMO was found to suppress the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) induced by Herpes Simplex Virus-1 (HSV-1)[3][4]. This effect is mediated through the activation of Sirtuin-1 (SIRT1), a NAD-dependent deacetylase. Activated SIRT1 deacetylates the p65 subunit of the NF-κB complex, thereby inhibiting its transcriptional activity and reducing the expression of inflammatory genes[3][4].

Given the structural similarity, it is hypothesized that this compound may also exert anti-inflammatory effects through a similar SIRT1/NF-κB signaling pathway.

Future Research and Development

This compound represents a promising, yet underexplored, chemical entity. The information presented in this guide provides a solid foundation for future research endeavors. Key areas for future investigation include:

-

Quantitative Biological Evaluation: In-depth in vitro studies to determine the IC50 values of this compound in various inflammatory and enzyme inhibition assays.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound to confirm the hypothesized SIRT1/NF-κB interaction.

-

In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases to assess the therapeutic potential and pharmacokinetic profile of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives of this compound to optimize potency and drug-like properties.

The exploration of this compound and its derivatives could lead to the development of novel therapeutics for a range of inflammatory and pain-related disorders. This guide serves as an essential starting point for unlocking the full potential of this intriguing molecule.

References

- 1. This compound | C6H6N2O2 | CID 72966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nicotinamide n-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Isonicotinamide 1-Oxide: A Technical Overview of Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of isonicotinamide 1-oxide. Due to the limited availability of direct experimental data for this compound, this document also includes comparative data for its parent compound, isonicotinamide, and its isomer, nicotinamide 1-oxide, to provide a broader context for its potential characteristics.

Core Chemical Properties

This compound, also known as 4-Pyridinecarboxamide 1-Oxide, is the N-oxide derivative of isonicotinamide.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| CAS Number | 38557-82-3 | [1] |

| IUPAC Name | 1-oxidopyridin-1-ium-4-carboxamide | [1] |

| Synonyms | 4-Pyridinecarboxamide 1-Oxide, Isonicotinamide N-oxide | [1][2] |

| Computed XLogP3 | -1.3 | [1] |

| Topological Polar Surface Area | 68.6 Ų | [1] |

Comparative Physicochemical Data

Table 2.1: Melting and Boiling Points

| Compound | Melting Point (°C) | Boiling Point (°C) | Source |

| This compound | Data Not Available | Data Not Available | |

| Isonicotinamide | 155 - 157 | 227.52 (rough estimate) | [3][4] |

| Nicotinamide 1-Oxide | 289 - 293 | Data Not Available | [5][6] |

Table 2.2: Solubility

| Compound | Water | Other Solvents | Source |

| This compound | Data Not Available | Data Not Available | |

| Isonicotinamide | 191.7 g/L (at 37 °C) | Soluble in ethanol, DMSO, methanol, chloroform.[7] | [4][7] |

| Nicotinamide 1-Oxide | Data Not Available | Partially soluble in DMF and ethanol; Soluble in PBS (pH 7.2) (5 mg/ml). | [8] |

Table 2.3: Acidity (pKa)

| Compound | pKa | Source |

| This compound | Data Not Available | |

| Isonicotinamide | 3.61 (at 20 °C) | [4] |

| Nicotinamide | 3.35 | [9] |

Spectral Data Analysis

While specific spectra for this compound are not widely published, data for its parent compound are available and provide a reference for expected spectral features.

-

¹H NMR (Isonicotinamide): Spectra for isonicotinamide are well-documented.[10][11] Key signals would include protons on the pyridine ring and the amide protons.

-

IR Spectroscopy (Isonicotinamide): Infrared spectra show characteristic peaks for the C=O stretching of the amide, N-H stretching of the amide, and vibrations of the pyridine ring.[12][13][14][15]

-

Mass Spectrometry (Isonicotinamide): The mass spectrum of isonicotinamide shows a molecular ion peak corresponding to its molecular weight.[16][17]

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the established synthesis of nicotinamide-1-oxide and is proposed for the synthesis of this compound.[18]

Materials:

-

Isonicotinamide

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide

-

Ethanol

-

Acetone

-

Ether

Procedure:

-

Dissolve powdered isonicotinamide in glacial acetic acid with warming in a round-bottomed flask equipped with an air condenser.

-

To the clear solution, add cold 30% hydrogen peroxide.

-

Heat the mixture on a steam bath for approximately 3.5 hours.

-

Distill the reaction mixture under reduced pressure to remove a significant portion of the acetic acid.

-

Dilute the remaining mixture with distilled water and continue the distillation. The product may begin to separate.

-

Continue distillation under further reduced pressure until the mixture is almost dry. Avoid complete dryness to prevent oxidation.[18]

-

Transfer the wet solid to an Erlenmeyer flask.

-

Recrystallize the product from the minimum amount of boiling water, followed by the addition of ethanol.[18]

-

Allow the solution to cool slowly, then cool to 5°C to maximize crystallization.

-

Collect the solid by filtration and wash sequentially with cold alcohol, acetone, and ether.

-

Air-dry the final product.

Purification of Isonicotinamide

This established purification method for isonicotinamide would likely be applicable for the purification of this compound.[3][4]

Procedure:

-

Recrystallize the crude product from hot water or isopropanol.

-

Dry the purified crystals in a vacuum oven at 100°C.

Logical and Experimental Workflows

The following diagrams illustrate the proposed synthesis and a general analytical workflow for this compound.

Caption: Proposed synthesis workflow for this compound.

Caption: Analytical workflow for purity and structural confirmation.

Signaling Pathways

Currently, there is no available information in the scientific literature detailing the involvement of this compound in specific signaling pathways. Research into its biological activity may elucidate such roles in the future.

Conclusion

This compound is a compound for which comprehensive experimental data remains to be fully characterized in the public domain. The information provided in this guide, including comparative data from its parent and isomeric compounds, offers a foundational understanding for researchers. The proposed synthesis and analytical workflows provide a starting point for further investigation into the properties and potential applications of this molecule.

References

- 1. This compound | C6H6N2O2 | CID 72966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Isonicotinamide | 1453-82-3 [chemicalbook.com]

- 4. Isonicotinamide CAS#: 1453-82-3 [m.chemicalbook.com]

- 5. Nicotinamide N-oxide | C6H6N2O2 | CID 72661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Isonicotinamide - Wikipedia [en.wikipedia.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Isonicotinamide(1453-82-3) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Isonicotinamide | C6H6N2O | CID 15074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of Isonicotinamide 1-Oxide

This technical guide provides a comprehensive overview of the synthesis of isonicotinamide 1-oxide, a pyridinecarboxamide derivative. The primary synthesis route involves the N-oxidation of isonicotinamide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway: N-Oxidation of Isonicotinamide

The most common and direct method for synthesizing this compound is through the oxidation of the pyridine nitrogen of isonicotinamide. This reaction is typically achieved using a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, adapted from a well-established protocol for the analogous synthesis of nicotinamide-1-oxide.

| Parameter | Value | Notes |

| Reactants | ||

| Isonicotinamide | 1.0 mole equivalent | Starting material. |

| Glacial Acetic Acid | ~12 L per kg of isonicotinamide | Solvent and catalyst. |

| Hydrogen Peroxide (30%) | ~1.7 mole equivalents | Oxidizing agent. |

| Reaction Conditions | ||

| Temperature | Heating on a steam bath | To dissolve the starting material, then for the reaction. |

| Reaction Time | 3.5 hours | |

| Work-up & Purification | ||

| Distillation Pressure | 80-100 mm Hg, then 20 mm Hg | For removal of acetic acid and water. |

| Recrystallization Solvent | Boiling water, then addition of ethanol | For purification of the final product. |

| Cooling Temperature | 5°C overnight | To maximize crystal precipitation. |

| Yield | ||

| Expected Yield | Not explicitly reported for this compound, but analogous reactions are typically high-yielding. |

Detailed Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound via the N-oxidation of isonicotinamide. This procedure is adapted from the established synthesis of nicotinamide-1-oxide.[1]

Materials:

-

Isonicotinamide

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide

-

Ethyl Alcohol

-

Acetone

-

Ether

-

Distilled Water

Equipment:

-

2-L round-bottomed flask with a ground-glass joint

-

Steam bath

-

Air condenser

-

Vacuum distillation apparatus

-

1-L Erlenmeyer flask

-

Filtration apparatus (e.g., Büchner funnel)

-

Cooling bath (ice or refrigerator)

Procedure:

-

Dissolution of Isonicotinamide: In a 2-L round-bottomed flask, combine 100 g (0.82 mole) of powdered isonicotinamide with 1 L of glacial acetic acid. Warm the mixture on a steam bath with occasional shaking until a clear solution is obtained.[1]

-

Addition of Oxidizing Agent: To the warm solution, add 160 mL (1.39 moles) of cold 30% hydrogen peroxide.[1]

-

Reaction: Attach an air condenser to the flask and heat the reaction mixture on a steam bath for 3.5 hours.[1]

-

Solvent Removal: After the reaction period, distill the mixture under reduced pressure (80–100 mm Hg).[1] After approximately 600–700 mL of the solvent has been removed, dilute the remaining mixture with 150–200 mL of distilled water and continue the distillation.[1] Towards the end of the distillation, the product will begin to separate, which may cause some bumping.[1] Once the bumping subsides, reduce the pressure to 20 mm Hg and continue the distillation until the contents are almost dry.[1] Avoid distilling to complete dryness to prevent oxidation of the product.[1]

-

Isolation of Crude Product: Transfer the wet solid from the flask to a 1-L Erlenmeyer flask. Use a small amount of distilled water to wash out any remaining solid and add this to the Erlenmeyer flask.[1]

-

Recrystallization: Dissolve the solid in the minimum amount of boiling water required. Remove the flask from the heat source and add 50 mL of ethyl alcohol.[1] Allow the solution to cool slowly. After a significant portion of the product has crystallized, cool the flask to 5°C overnight.[1]

-

Final Product Collection and Drying: Collect the crystals by filtration and wash them sequentially with cold alcohol, then acetone, and finally ether.[1]

Synthesis Pathway Diagram

The following diagram illustrates the workflow for the synthesis of this compound from isonicotinamide.

Caption: Synthesis workflow for this compound.

Alternative Synthetic Routes

While the direct oxidation of isonicotinamide is a primary method, other pathways to related N-oxides have been described in the literature, which could potentially be adapted. For instance, nicotinamide-1-oxide has also been prepared through the alkaline hydrolysis of nicotinonitrile-1-oxide and by the action of ammonium hydroxide on methyl nicotinate-1-oxide.[1] These alternative routes might be applicable for the synthesis of this compound if the corresponding starting materials are available.

Biological Context

In biological systems, the N-oxidation of nicotinamide (an isomer of isonicotinamide) to nicotinamide N-oxide is a known metabolic pathway.[2] This transformation is carried out by microsomal enzymes, with CYP2E1 being identified as a key player in human liver microsomes.[2] This suggests that isonicotinamide could potentially undergo similar enzymatic N-oxidation in vivo.

References

An In-Depth Technical Guide to 4-Pyridinecarboxamide 1-Oxide: From Molecular Structure to Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Pyridinecarboxamide 1-Oxide, also known as Isonicotinamide N-oxide. It is designed for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, biological activities, and potential applications of this pyridine derivative.

Foundational Chemistry and Physicochemical Properties

4-Pyridinecarboxamide 1-Oxide is a derivative of isonicotinamide, which is the amide of isonicotinic acid (pyridine-4-carboxylic acid).[1][2] The introduction of an N-oxide functional group to the pyridine ring significantly alters the molecule's electronic properties, polarity, and biological activity.

Molecular Structure

The core of the molecule is a pyridine ring where the nitrogen atom is oxidized. A carboxamide group is attached at the 4-position of this ring.

Molecular Formula: C₆H₆N₂O₂[3]

Molecular Weight: 138.12 g/mol [4]

IUPAC Name: 1-oxidopyridin-1-ium-4-carboxamide[4]

CAS Registry Number: 38557-82-3[4][5]

Figure 1: Chemical structure of 4-Pyridinecarboxamide 1-Oxide.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Weight | 138.12 g/mol | [4] |

| Molecular Formula | C₆H₆N₂O₂ | [3] |

| Melting Point | 306 °C (decomposes) | [3] |

| XLogP3 | -1.3 | [3][4] |

| Hydrogen Bond Donor Count | 1 | [3][4] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

The negative XLogP3 value indicates that 4-Pyridinecarboxamide 1-Oxide is a hydrophilic molecule, suggesting good aqueous solubility.

Synthesis and Characterization

The synthesis of pyridine N-oxides is a well-established area of organic chemistry.[6]

General Synthesis Workflow

The most common method for the synthesis of pyridine N-oxides involves the direct oxidation of the corresponding pyridine.

Figure 2: General workflow for the synthesis of 4-Pyridinecarboxamide 1-Oxide.

Expert Insight: The choice of oxidizing agent and reaction conditions is crucial to prevent over-oxidation or side reactions. For instance, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane at controlled temperatures often provides good yields.

Characterization Methods

The structure and purity of the synthesized 4-Pyridinecarboxamide 1-Oxide can be confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound.[1]

-

Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, such as the N-O and C=O bonds.

-

Melting Point Analysis: A sharp melting point range indicates high purity.[3]

Biological Activity and Therapeutic Potential

Pyridine derivatives and their N-oxides have a long history in medicinal chemistry, with applications ranging from antibacterial to anticancer agents.[7][8]

Nicotinamide Metabolism and N-Oxides

Nicotinamide N-oxide, an isomer of the title compound, is a known metabolite of nicotinamide (a form of vitamin B3).[9] It is formed in the body by the action of cytochrome P450 enzymes.[9] While 4-Pyridinecarboxamide 1-Oxide is not a direct metabolite of nicotinamide, its structural similarity suggests it may interact with similar biological pathways.

Potential Anti-inflammatory and Neuroprotective Effects

Recent research has highlighted the potential of nicotinamide N-oxides in modulating inflammatory responses. For example, nicotinamide N-oxide has been shown to attenuate neuroinflammation in microglia by affecting the Sirtuin-1/NF-κB signaling pathway.[10] This suggests that 4-Pyridinecarboxamide 1-Oxide could be investigated for similar properties in neurodegenerative diseases or other inflammatory conditions.

Figure 3: Proposed anti-inflammatory mechanism of nicotinamide N-oxides.[10]

Role in Drug Development

Pyridine N-oxides are also being explored as "coformers" in the development of drug cocrystals.[11] This approach aims to improve the physicochemical properties, such as solubility and stability, of active pharmaceutical ingredients (APIs). The ability of the N-oxide group to form strong hydrogen bonds is key to this application.[12]

Experimental Protocols

Protocol: Synthesis of 4-Pyridinecarboxamide 1-Oxide

Objective: To synthesize 4-Pyridinecarboxamide 1-Oxide from isonicotinamide.

Materials:

-

Isonicotinamide (4-Pyridinecarboxamide)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard glassware

Procedure:

-

Dissolve isonicotinamide (1 equivalent) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 4-Pyridinecarboxamide 1-Oxide.

Self-Validation: The identity and purity of the product should be confirmed by NMR, MS, and melting point analysis, comparing the results with literature values.[3][4][5]

Conclusion and Future Directions

4-Pyridinecarboxamide 1-Oxide is a versatile molecule with interesting physicochemical properties and potential biological activities. Its hydrophilic nature and capacity for hydrogen bonding make it a candidate for further investigation in drug delivery and formulation.[11][12] Future research should focus on exploring its therapeutic potential, particularly in the areas of anti-inflammatory and neuroprotective agents, building upon the knowledge gained from its structural analogs like nicotinamide N-oxide.[10] A thorough investigation of its ADME and toxicological profile will be essential for its advancement in the drug development pipeline.

References

-

PubChem. 4-Pyridinecarboxylic acid, 1-oxide | C6H5NO3 | CID 26130. [Link]

-

NIST. 4-Pyridinecarboxamide - the NIST WebBook. [Link]

-

NIST. isonicotinamide 1-oxide - the NIST WebBook. [Link]

-

PubChem. This compound | C6H6N2O2 | CID 72966. [Link]

-

Cheméo. 4-Pyridinecarboxamide. [Link]

-

MDPI. Nicotinamide n-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling. [Link]

-

Pipzine Chemicals. 4-pyridinecarboxamide. [Link]

-

PubChem. Nicotinamide N-oxide | C6H6N2O2 | CID 72661. [Link]

-

ACS Publications. PYRIDINE-1-OXIDES. I. SYNTHESIS OF SOME NICOTINIC ACID DERIVATIVES. [Link]

-

Cheméo. Chemical Properties of 4-Pyridinecarboxylic acid (CAS 55-22-1). [Link]

-

MDPI. 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Reduces Cyclophosphamide Effects and Induces Endothelial Inflammation in Murine Breast Cancer Model. [Link]

-

RSC Publishing. Pyridine N-oxides as coformers in the development of drug cocrystals. [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

ResearchGate. (PDF) Pyridine-4-carboxamidoxime N-oxide. [Link]

Sources

- 1. 4-Pyridinecarboxamide [webbook.nist.gov]

- 2. chemeo.com [chemeo.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C6H6N2O2 | CID 72966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Pyridinecarboxamide (Nicotinamide) Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Isonicotinamide 1-oxide

CAS Number: 38557-82-3

This technical guide provides a comprehensive overview of Isonicotinamide 1-oxide, a pyridinecarboxamide derivative. Due to the limited availability of direct experimental data on this compound, this document leverages information on its isomer, nicotinamide 1-oxide, and its precursor, isonicotinamide, to provide a foundational understanding for researchers, scientists, and drug development professionals. All information pertaining to related compounds is explicitly noted.

Chemical and Physical Properties

This compound, also known as 1-oxidopyridin-1-ium-4-carboxamide, is a small molecule with the following properties.[1]

| Property | Value | Source |

| CAS Number | 38557-82-3 | PubChem[1] |

| Molecular Formula | C₆H₆N₂O₂ | PubChem[1] |

| Molecular Weight | 138.12 g/mol | PubChem[1] |

| IUPAC Name | 1-oxidopyridin-1-ium-4-carboxamide | PubChem[1] |

| Synonyms | 4-Pyridinecarboxamide 1-Oxide | PubChem[1] |

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound

The following protocol is adapted from the synthesis of Nicotinamide-1-oxide and is proposed as a potential route for the synthesis of this compound.[2]

Reaction: Isonicotinamide + Hydrogen Peroxide (in Glacial Acetic Acid) → this compound

Experimental Protocol:

-

Dissolution: In a round-bottomed flask, dissolve a specific molar equivalent of isonicotinamide in glacial acetic acid with gentle warming.

-

Oxidation: To the clear solution, add a molar excess of 30% hydrogen peroxide.

-

Reaction: Heat the mixture on a steam bath for several hours.

-

Work-up: Remove the acetic acid and excess peroxide by distillation under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as water and ethanol.

dot

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, research on its isomer, Nicotinamide n-oxide (NAMO), provides valuable insights into its potential therapeutic effects and mechanisms of action.

Anti-inflammatory Effects (based on Nicotinamide n-oxide)

Studies have shown that NAMO can attenuate neuroinflammation, particularly in the context of viral infections like Herpes Simplex Virus-1 (HSV-1).[3][4] The proposed mechanism involves the modulation of microglial activation and the Sirtuin-1 (SIRT1)/NF-κB signaling pathway.[3][4]

Key Findings from NAMO Studies:

-

Inhibition of Pro-inflammatory Cytokines: NAMO has been observed to significantly inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in microglia.[3]

-

Promotion of Microglial M2 Polarization: It promotes the transition of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[3]

-

Activation of SIRT1: NAMO enhances the expression and deacetylase activity of SIRT1.[3][4]

-

Inhibition of NF-κB Signaling: By activating SIRT1, NAMO leads to the deacetylation of the p65 subunit of NF-κB, thereby inhibiting its signaling and reducing the inflammatory response.[3][4]

dot

Caption: Proposed anti-inflammatory signaling pathway of NAMO.

Experimental Protocols for Biological Assays (based on Nicotinamide n-oxide studies)

The following are representative experimental protocols that could be adapted to investigate the biological activity of this compound, based on studies of NAMO.[3]

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed microglial cells (e.g., BV2 or HMC3) in 96-well plates.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

-

Cell Treatment: Treat microglial cells with or without a pro-inflammatory stimulus (e.g., HSV-1 infection) in the presence or absence of this compound.

-

RNA Extraction: Extract total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

qRT-PCR: Perform quantitative PCR using specific primers for target genes (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Analyze the relative gene expression using the ΔΔCt method.

Western Blotting for Protein Expression

-

Protein Extraction: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., SIRT1, p65, GAPDH) followed by incubation with appropriate secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

dot

Caption: General workflow for in vitro biological assays.

Conclusion and Future Directions

This compound is a compound with potential for further investigation, particularly in the context of inflammation and cellular signaling. While direct experimental data is currently limited, the information available for its isomer, nicotinamide n-oxide, suggests that this compound may possess anti-inflammatory properties mediated through the SIRT1/NF-κB pathway.

Future research should focus on:

-

Developing and optimizing a robust synthesis protocol for this compound.

-

Conducting in vitro and in vivo studies to elucidate its specific biological activities.

-

Investigating its mechanism of action and identifying its direct molecular targets.

-

Exploring its therapeutic potential in various disease models.

This technical guide serves as a foundational resource to stimulate and guide future research into this promising molecule.

References

An In-depth Technical Guide to Isonicotinamide 1-Oxide

This technical guide provides a comprehensive overview of isonicotinamide 1-oxide, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's core chemical properties, detailed experimental protocols, and its relationship with relevant biological pathways.

Core Molecular Properties

This compound, also known as 1-oxidopyridin-1-ium-4-carboxamide, is a pyridine derivative with significant research interest. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 138.12 g/mol | [1][2] |

| Molecular Formula | C₆H₆N₂O₂ | [1][2] |

| CAS Number | 38557-82-3 | [1][2] |

| IUPAC Name | 1-oxidopyridin-1-ium-4-carboxamide | [1] |

| Synonyms | 4-Pyridinecarboxamide 1-Oxide | [1][2] |

| XLogP3-AA | -1.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound and its precursor are outlined below. These protocols are based on established procedures for structurally similar compounds.

This protocol describes the hydrolysis of 4-cyanopyridine to yield the precursor, isonicotinamide, using a magnesium oxide catalyst to ensure high efficiency and minimize the formation of isonicotinic salts.[3]

Materials:

-

4-cyanopyridine

-

Magnesium oxide (MgO)

-

Deionized water

-

Autoclave

-

Distillation apparatus

Procedure:

-

Combine 100 parts of 4-cyanopyridine, 1 part of magnesium oxide, and 500 parts of water in a rocking autoclave.[3]

-

Heat the mixture at 120°C for 3 hours to facilitate partial hydrolysis.[3]

-

After the reaction, cool the mixture to room temperature.

-

Perform a distillation of the resulting product at atmospheric pressure.

-

The distillate will contain unreacted 4-cyanopyridine, which can be recovered.[3]

-

The residue will contain the crude isonicotinamide.[3] The reaction should be terminated before the conversion of 4-cyanopyridine exceeds 75% to suppress the formation of isonicotinate.[3]

This procedure is adapted from the synthesis of the related compound, nicotinamide-1-oxide.[4] It involves the N-oxidation of isonicotinamide using hydrogen peroxide in an acidic medium.

Materials:

-

Isonicotinamide

-

Glacial acetic acid (C.P.)

-

30% Hydrogen peroxide (H₂O₂)

-

Ethyl alcohol

-

Acetone

-

Ether

-

2-L round-bottomed flask with ground-glass joint

-

Steam bath

-

Reduced pressure distillation apparatus

Procedure:

-

In a 2-L round-bottomed flask, dissolve 0.82 moles of powdered isonicotinamide in 1 L of glacial acetic acid. Warm the mixture on a steam bath with occasional shaking until a clear solution is achieved.

-

To this solution, add 1.39 moles of cold 30% hydrogen peroxide.

-

Attach an air condenser to the flask and heat the mixture on a steam bath for 3.5 hours.[4]

-

Concentrate the reaction mixture by distillation under reduced pressure (80–100 mm).[4]

-

After distilling approximately 600–700 mL, dilute the mixture with 150–200 mL of distilled water and continue the distillation.[4]

-

Continue the distillation almost to dryness, reducing the pressure to 20 mm near the end. The product will begin to separate, which may cause bumping.[4]

-

Transfer the wet solid product to a 1-L Erlenmeyer flask. Wash the reaction flask with a small amount of distilled water and add the washings to the Erlenmeyer flask.

-

Recrystallize the crude product by dissolving it in the minimum amount of boiling water. Remove the flask from the heat and add 50 mL of ethyl alcohol.[4]

-

Allow the solution to cool slowly to room temperature, then cool to 5°C overnight to maximize crystal formation.

-

Collect the solid product by filtration. Wash the crystals sequentially with cold alcohol, acetone, and finally ether.[4]

-

Dry the purified this compound product in a vacuum desiccator.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for synthesis and a relevant biological signaling pathway.

The related compound, nicotinamide N-oxide, has been shown to attenuate inflammation by modulating the Sirtuin-1 (SIRT1)/NF-κB signaling pathway.[5] This diagram illustrates this known pathway, which serves as a potential mechanism of action for this compound.

References

Isonicotinamide 1-Oxide: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Isonicotinamide 1-Oxide

This compound, also known as 4-pyridinecarboxamide N-oxide, is a derivative of isonicotinamide, an isomer of vitamin B3. The presence of the N-oxide functional group significantly alters the electronic properties and polarity of the pyridine ring, which can influence its solubility, pharmacokinetic profile, and biological activity. Understanding its solubility in various organic solvents is a critical first step in the development of this compound for potential therapeutic applications.

Solubility Profile of this compound

Direct, quantitative solubility data for this compound in a range of organic solvents remains scarce in publicly accessible scientific literature. However, general chemical principles and data for analogous compounds can provide valuable guidance. Pyridine N-oxide, the parent compound of this class, is known to be soluble in water and most polar organic solvents.

Qualitative Solubility and Data for Isonicotinamide (as a Proxy)

In the absence of specific data for this compound, the solubility of its parent compound, isonicotinamide, can serve as a useful, albeit approximate, reference point. It is important to note that the N-oxide group will likely increase polarity and may alter solubility compared to isonicotinamide.

A technical guide for isonicotinamide-d4, a deuterated analog of isonicotinamide, provides the following solubility information for the non-deuterated compound[1]:

| Solvent | Solubility Data (Isonicotinamide) | Temperature (°C) |

| Water | 191 g/L | 37 |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified |

| Methanol | Soluble | Not Specified |

| Ethanol | Soluble | Not Specified |

| Chloroform | Soluble | Not Specified |

| Dioxane | 10 mg/L | Not Specified |

Experimental Protocol for Solubility Determination: The Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is a standard procedure that can be adapted for this compound.

Materials

-

This compound powder

-

High-purity organic solvents of choice (e.g., methanol, ethanol, DMSO, chloroform)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required should be determined empirically.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, cease agitation and allow the vials to stand at the experimental temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the supernatant.

-

Transfer the aliquot to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the dish or vial. The difference in weight corresponds to the mass of this compound that was dissolved in the known volume of the solvent.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of solvent aliquot (L))

-

Experimental Workflow Diagram

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not extensively characterized, research on its isomer, nicotinamide N-oxide, provides valuable insights into its potential anti-inflammatory mechanisms. Studies have shown that nicotinamide N-oxide can attenuate inflammation by modulating the Sirtuin-1 (SIRT1)/NF-κB signaling pathway. This pathway is a key regulator of inflammatory responses.

The SIRT1/NF-κB Signaling Pathway

The diagram below illustrates the proposed mechanism by which a nicotinamide N-oxide compound may exert its anti-inflammatory effects. It is hypothesized that this compound could act through a similar pathway.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound in organic solvents. While quantitative data remains a key area for future research, the provided qualitative information, proxy data for isonicotinamide, detailed experimental protocol, and a plausible signaling pathway offer a solid foundation for scientists and researchers. The generation of precise solubility data is crucial for advancing the study of this compound and unlocking its full therapeutic potential.

References

The Biological Activity of Isonicotinamide 1-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinamide 1-oxide, an N-oxide derivative of isonicotinamide, is a compound of growing interest within the scientific community. While research specifically focused on this compound is nascent, studies on its close structural analog, nicotinamide N-oxide, provide significant insights into its potential biological activities. This technical guide synthesizes the current understanding of this compound's biological effects, with a primary focus on its anti-inflammatory properties mediated through the Sirtuin-1/NF-κB signaling pathway. This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to facilitate further research and drug development efforts.

Introduction

Isonicotinamide, a structural isomer of nicotinamide (Vitamin B3), and its derivatives are being explored for their therapeutic potential.[1] this compound, also known as 4-Pyridinecarboxamide 1-Oxide, is a metabolite that may possess distinct pharmacological properties. While the body of literature directly investigating this compound is limited, research on the closely related compound, nicotinamide N-oxide (NAMO), offers a strong foundation for understanding its potential biological activities. NAMO has been identified as an oxidative product of nicotinamide and is notably produced by gut microbiota.[2] Emerging evidence strongly suggests a significant role for NAMO in modulating inflammatory responses, particularly in the context of neuroinflammation.[2]

Mechanism of Action: Anti-inflammatory Effects

The primary reported biological activity of nicotinamide N-oxide, a proxy for this compound, is its ability to attenuate inflammation, particularly in microglial cells.[2] The mechanism of action is centered on the modulation of the Sirtuin-1 (SIRT1)/NF-κB signaling pathway.[2]

2.1. The SIRT1/NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2] SIRT1, a NAD+-dependent deacetylase, acts as a negative regulator of this pathway by deacetylating the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[2]

Nicotinamide N-oxide has been shown to enhance the enzymatic activity of SIRT1.[2] This leads to the subsequent deacetylation of p-p65, preventing its translocation to the nucleus and suppressing the expression of pro-inflammatory genes.[2]

2.2. M1/M2 Microglial Polarization

Microglia, the resident immune cells of the central nervous system, can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Nicotinamide N-oxide has been observed to promote the transition of microglia from the M1 to the M2 phenotype, further contributing to its anti-inflammatory effects.[2]

Below is a diagram illustrating the proposed signaling pathway for the anti-inflammatory effects of Nicotinamide N-oxide.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of nicotinamide N-oxide from a study on HSV-1-induced microglial inflammation.[2]

| Parameter | Cell Line | Value | Conditions |

| 50% Cytotoxic Concentration (CC50) | BV2 (mouse microglial cells) | >320 µM | 48-hour treatment |

| 50% Cytotoxic Concentration (CC50) | HMC3 (human microglial cells) | >320 µM | 48-hour treatment |

| Inhibition of IL-1β mRNA expression | BV2 cells | Significant at 20, 40, 80 µM | 24-hour treatment with HSV-1 (MOI=1) |

| Inhibition of IL-6 mRNA expression | BV2 cells | Significant at 20, 40, 80 µM | 24-hour treatment with HSV-1 (MOI=1) |

| Inhibition of TNF-α mRNA expression | BV2 cells | Significant at 20, 40, 80 µM | 24-hour treatment with HSV-1 (MOI=1) |

| Inhibition of IL-1β protein expression | BV2 cells | Significant at 20, 40, 80 µM | 24-hour treatment with HSV-1 (MOI=1) |

| Inhibition of IL-6 protein expression | BV2 cells | Significant at 20, 40, 80 µM | 24-hour treatment with HSV-1 (MOI=1) |

| Inhibition of TNF-α protein expression | BV2 cells | Significant at 20, 40, 80 µM | 24-hour treatment with HSV-1 (MOI=1) |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are key experimental protocols adapted from studies on nicotinamide N-oxide.

4.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of the compound.

-

Cell Seeding: Plate BV2 or HMC3 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160, 320 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

4.2. RNA Extraction and RT-qPCR for Cytokine Gene Expression

This protocol quantifies the mRNA levels of pro-inflammatory cytokines.

-

Cell Treatment: Seed cells and treat with this compound and an inflammatory stimulus (e.g., HSV-1 or LPS).

-

RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green master mix and specific primers for IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

4.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Expression

This protocol measures the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

-

Sample Collection: Collect the cell culture supernatant after treatment.

-

ELISA Procedure: Perform ELISA for IL-1β, IL-6, and TNF-α using commercial ELISA kits according to the manufacturer's protocols.

-

Data Analysis: Determine the concentration of each cytokine by comparing the sample absorbance to a standard curve.

4.4. SIRT1 Enzymatic Activity Assay

This protocol measures the deacetylase activity of SIRT1.

-

Cell Lysate Preparation: Prepare nuclear extracts from treated cells.

-

SIRT1 Activity Measurement: Use a commercial SIRT1 activity assay kit, which typically involves an acetylated p53 peptide substrate and a fluorescently labeled developing agent.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the relative SIRT1 activity compared to the control.

The following diagram illustrates a general experimental workflow for assessing the anti-inflammatory activity of this compound.

Future Directions

The biological activity of this compound presents a promising area for further investigation. Future research should focus on:

-

Direct Investigation: Conducting studies specifically on this compound to confirm and expand upon the findings from its analog, nicotinamide N-oxide.

-

Broader Activity Screening: Evaluating the effects of this compound on other biological pathways and disease models.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

In Vivo Studies: Validating the in vitro findings in animal models of inflammatory diseases.

Conclusion

While direct evidence remains limited, the available data on the closely related nicotinamide N-oxide strongly suggest that this compound possesses significant anti-inflammatory properties. Its mechanism of action appears to be centered on the enhancement of SIRT1 activity and the subsequent inhibition of the NF-κB signaling pathway. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing molecule. As research progresses, this compound may emerge as a valuable lead compound for the development of novel anti-inflammatory agents.

References

Spectroscopic Profile of Isonicotinamide 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Isonicotinamide 1-oxide. Due to the limited availability of direct experimental data for this compound in the public domain, this document presents the spectroscopic data for the parent compound, Isonicotinamide, as a foundational reference. The guide further elaborates on the anticipated spectral shifts and modifications that arise from the introduction of the 1-oxide functionality. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to facilitate the acquisition and interpretation of data for this compound and its analogues.

Introduction

This compound, the N-oxide derivative of isonicotinamide (a form of vitamin B3), is a compound of interest in pharmaceutical and materials science research. The addition of an oxygen atom to the pyridine nitrogen significantly alters the electronic properties of the aromatic ring, influencing its chemical reactivity, biological activity, and spectroscopic behavior. Understanding the spectroscopic signature of this compound is crucial for its identification, characterization, and quality control in various applications.

Spectroscopic Data

The following tables summarize the available experimental spectroscopic data for the reference compound, Isonicotinamide. The expected shifts for this compound are discussed in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Isonicotinamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Expected Shift for this compound |

| 8.74 | d | 2H | H-2, H-6 | Downfield shift (>8.74 ppm) |

| 7.78 | d | 2H | H-3, H-5 | Downfield shift (>7.78 ppm) |

| 8.17 | br s | 1H | -CONH₂ | Minor shift |

| 7.60 | br s | 1H | -CONH₂ | Minor shift |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of Isonicotinamide

| Chemical Shift (δ) ppm | Assignment | Expected Shift for this compound |

| 165.8 | C=O | Minor shift |

| 150.8 | C-2, C-6 | Downfield shift (>150.8 ppm) |

| 141.0 | C-4 | Downfield shift (>141.0 ppm) |

| 121.5 | C-3, C-5 | Downfield shift (>121.5 ppm) |

Solvent: DMSO-d₆

Discussion of Expected NMR Shifts for this compound:

The N-oxide group is strongly electron-withdrawing, which will cause a significant deshielding of the adjacent protons and carbons in the pyridine ring. Therefore, in the ¹H NMR spectrum of this compound, the signals for the aromatic protons (H-2, H-6, H-3, and H-5) are expected to shift downfield to a higher ppm value compared to Isonicotinamide. Similarly, in the ¹³C NMR spectrum, the signals for the ring carbons (C-2, C-6, C-3, C-5, and C-4) will also experience a downfield shift. The amide group protons and the carbonyl carbon should be less affected, exhibiting only minor shifts.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of Isonicotinamide

| Wavenumber (cm⁻¹) | Intensity | Assignment | Expected Change for this compound |

| 3368, 3185 | Strong | N-H stretching (amide) | Minor shift |

| 1658 | Strong | C=O stretching (amide I) | Minor shift |

| 1595 | Medium | C=C, C=N stretching (aromatic ring) | Shift to lower wavenumber |

| 1393 | Medium | C-N stretching (amide III) | Minor shift |

| ~1250-1300 | Medium-Strong | N-O stretching | New characteristic band |

Discussion of Expected IR Changes for this compound:

The IR spectrum of this compound will be largely similar to that of Isonicotinamide, with the most significant difference being the appearance of a new, strong absorption band in the 1250-1300 cm⁻¹ region, which is characteristic of the N-O stretching vibration. The aromatic ring vibrations may shift to slightly lower wavenumbers due to the influence of the N-oxide group on the ring's electronic structure. The amide group vibrations are expected to remain relatively unchanged.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data of Isonicotinamide

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Expected Change for this compound |

| ~265 | ~2,500 | Ethanol | Bathochromic shift (shift to longer wavelength) |

Discussion of Expected UV-Vis Changes for this compound:

The N-oxide group acts as an auxochrome and extends the conjugation of the π-system in the pyridine ring. This is expected to result in a bathochromic shift (a shift to a longer wavelength) of the primary absorption band (π → π* transition) compared to Isonicotinamide.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above. These protocols can be adapted for the specific instrumentation available in a laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent signal.

-

-

Data Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay. For a standard ¹H NMR spectrum, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical.

-

Acquire the free induction decay (FID) by applying a radiofrequency pulse. The number of scans can be varied to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a moderately concentrated sample).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent in an NMR tube. Higher concentrations are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Follow the same locking and shimming procedures as for ¹H NMR.

-

Data Acquisition:

-

Set a wider spectral width (e.g., 0-220 ppm) to encompass the range of carbon chemical shifts.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

A longer acquisition time and a larger number of scans (hundreds to thousands) are typically necessary to obtain a good quality spectrum.

-

-

Data Processing:

-

Apply a Fourier transform with an appropriate line broadening factor.

-

Phase the spectrum.

-

Reference the spectrum to the solvent's carbon signals (e.g., DMSO-d₆ at 39.52 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum can be baseline corrected and peak-picked to identify the wavenumbers of the absorption bands.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

-

From the stock solution, prepare a series of dilutions to a concentration that gives an absorbance reading between 0.1 and 1.0 for the λmax.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning (e.g., 200-400 nm for aromatic compounds).

-

-

Data Acquisition:

-

Fill a clean quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

-

Data Processing:

-

Identify the wavelength of maximum absorbance (λmax).

-

If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or the concentration of unknown samples.

-

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic properties of this compound, based on the data of the parent compound, Isonicotinamide. The provided experimental protocols offer a solid foundation for researchers to obtain high-quality spectroscopic data for this and related compounds. The anticipated spectral shifts due to the N-oxide functionality have been discussed, which will aid in the interpretation of experimentally obtained spectra. The systematic application of these spectroscopic techniques is indispensable for the unambiguous characterization and quality assessment of this compound in research and development settings.

Isonicotinamide 1-oxide crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of Isonicotinamide 1-Oxide

Preamble

This compound, the N-oxide derivative of isonicotinamide (a form of vitamin B3), is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1] The introduction of an N-oxide functional group can modulate the physicochemical properties of the parent molecule, influencing its solubility, bioavailability, and interaction with biological targets.[1][2] A thorough understanding of the three-dimensional arrangement of molecules in the solid state is paramount for rational drug design and the development of stable, effective pharmaceutical formulations. This guide provides a comprehensive technical overview of the methodologies employed in the crystal structure analysis of this compound, from synthesis and crystallization to in-depth structural elucidation and its implications.

Synthesis and Crystallization of this compound

Synthesis

The synthesis of this compound is typically achieved through the oxidation of isonicotinamide. A common and effective method involves the use of hydrogen peroxide in a suitable solvent, such as glacial acetic acid.[3] This method is analogous to the synthesis of nicotinamide 1-oxide.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve isonicotinamide in glacial acetic acid with gentle warming to obtain a clear solution.

-

Oxidation: Cool the solution and add 30% hydrogen peroxide dropwise while monitoring the temperature.

-

Reaction: Heat the reaction mixture on a steam bath for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

The causality behind this experimental choice lies in the ability of peroxyacetic acid, formed in situ from hydrogen peroxide and acetic acid, to act as an efficient oxygen-transfer agent to the pyridine nitrogen.

Crystallization

The growth of high-quality single crystals is a critical prerequisite for single-crystal X-ray diffraction analysis. Slow evaporation is a widely used and effective technique for obtaining single crystals of organic compounds like this compound.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at a slightly elevated temperature.[4]

-

Filtration: Filter the hot solution to remove any insoluble impurities.

-

Evaporation: Cover the container with a perforated lid (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Allow the solution to stand undisturbed for several days to weeks. As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

Comprehensive Characterization of the Crystalline Form

A multi-technique approach is essential for the comprehensive characterization of the crystalline form of this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. Diffraction data are collected over a range of orientations.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson methods, followed by refinement using least-squares methods.

Crystallographic Data for this compound

| Parameter | Value |

| CCDC Number | 288480 |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol |

Further details can be obtained from the Cambridge Crystallographic Data Centre (CCDC).[6]

SC-XRD Experimental Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze the bulk crystallinity of a sample and to identify the crystalline phase.[7] The experimental PXRD pattern should be compared with the pattern simulated from the single-crystal X-ray data to confirm the phase purity of the bulk sample.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material.[8]

-

DSC is used to determine the melting point, enthalpy of fusion, and to detect any phase transitions.

-

TGA is used to evaluate the thermal stability and decomposition profile of the compound.

Spectroscopic Analysis (FTIR and NMR)

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding.[9][10] The N-O stretching vibration and shifts in the amide N-H and C=O stretching frequencies can provide valuable insights into the hydrogen bonding network.

-